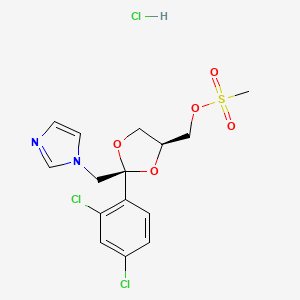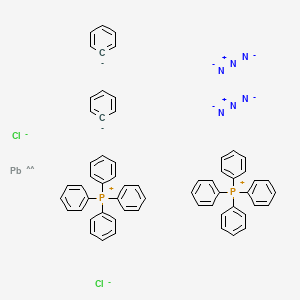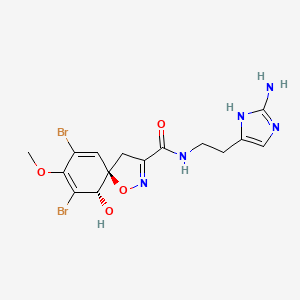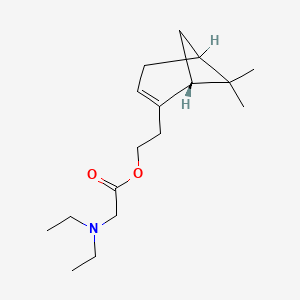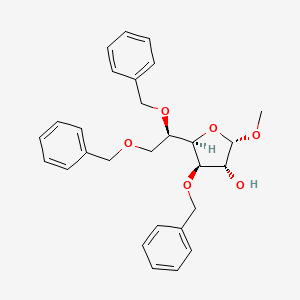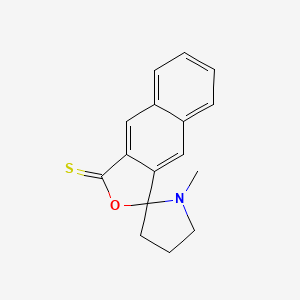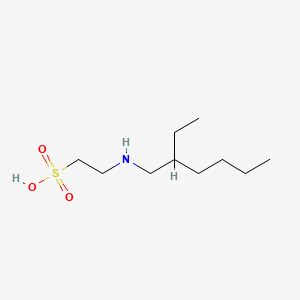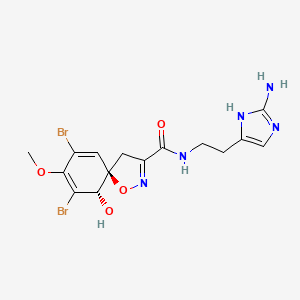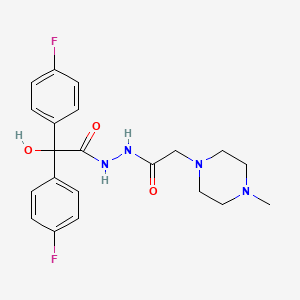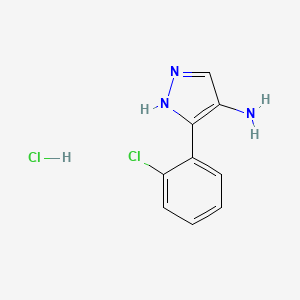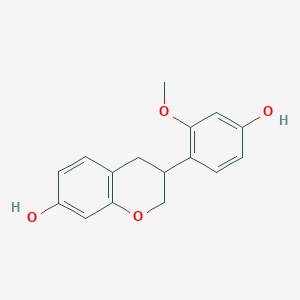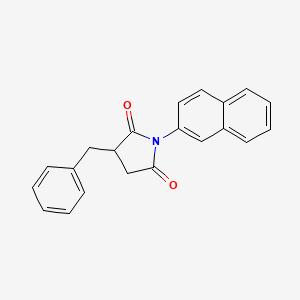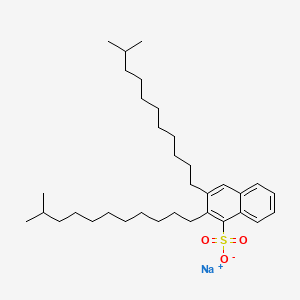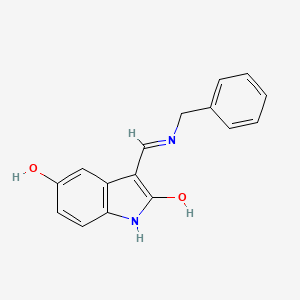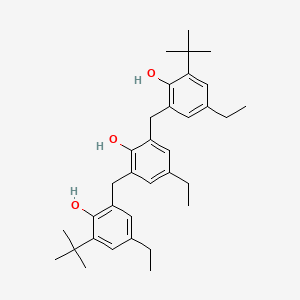
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s unique structure, featuring multiple hydroxyl groups and bulky tert-butyl groups, contributes to its effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol typically involves the alkylation of phenolic compounds with tert-butyl and ethyl groups. The reaction conditions often include the use of strong bases, such as sodium hydroxide or potassium hydroxide, and organic solvents like toluene or xylene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form phenolic derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Phenolic derivatives with reduced hydroxyl groups.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol has several scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in preventing oxidative damage in various medical conditions.
Industry: Used as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl groups from rapid degradation and enhancing the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Another antioxidant with similar applications in polymers and food preservation.
Butylated Hydroxyanisole (BHA): Used as an antioxidant in food and cosmetics.
Tert-Butylhydroquinone (TBHQ): Commonly used in food preservation and as a stabilizer in various products.
Uniqueness
2,6-Bis(2-hydroxy-3-tert-butyl-5-ethylbenzyl)-4-ethylphenol is unique due to its multiple hydroxyl groups and bulky substituents, which provide enhanced antioxidant properties and stability compared to other similar compounds.
Properties
CAS No. |
190581-02-3 |
|---|---|
Molecular Formula |
C34H46O3 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2,6-bis[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol |
InChI |
InChI=1S/C34H46O3/c1-10-21-13-24(19-26-15-22(11-2)17-28(31(26)36)33(4,5)6)30(35)25(14-21)20-27-16-23(12-3)18-29(32(27)37)34(7,8)9/h13-18,35-37H,10-12,19-20H2,1-9H3 |
InChI Key |
KHUJXUVBLRSLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O)O)CC3=C(C(=CC(=C3)CC)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


